Methyl oleate hydroperoxide
Description
Structure
2D Structure
Properties
CAS No. |
25155-13-9 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
methyl (Z)-18-hydroperoxyoctadec-9-enoate |
InChI |
InChI=1S/C19H36O4/c1-22-19(20)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-23-21/h2-3,21H,4-18H2,1H3/b3-2- |
InChI Key |
PCKMRKQLJOHPRP-IHWYPQMZSA-N |
SMILES |
COC(=O)CCCCCCCC=CCCCCCCCCOO |
Isomeric SMILES |
COC(=O)CCCCCCC/C=C\CCCCCCCCOO |
Canonical SMILES |
COC(=O)CCCCCCCC=CCCCCCCCCOO |
Synonyms |
methyl oleate hydroperoxide |
Origin of Product |
United States |
Formation Mechanisms and Biosynthesis Pathways of Methyl Oleate Hydroperoxide
Autoxidative Generation Pathways of Methyl Oleate (B1233923) Hydroperoxide
Autoxidation is a non-enzymatic process involving the reaction of unsaturated fatty acid esters with molecular oxygen. researchgate.net It proceeds via a free radical chain reaction, which can be divided into three distinct stages: initiation, propagation, and termination. wikipedia.org
Radical Initiation and Propagation Processes in Unsaturated Fatty Acid Esters
The initiation of autoxidation in methyl oleate involves the formation of a free radical. This process can be triggered by various factors, including heat, light (particularly UV radiation), or the presence of transition metal ions. mdpi.com These initiators facilitate the abstraction of a hydrogen atom from a carbon atom adjacent to the double bond (the allylic position) in the methyl oleate molecule, forming an alkyl radical (R•). smolecule.comnih.gov The C-H bonds at the allylic positions (C-8 and C-11) in methyl oleate are weaker and therefore more susceptible to abstraction. nih.gov
Once an alkyl radical is formed, the propagation phase of the chain reaction begins. The carbon-centered radical rapidly reacts with triplet molecular oxygen (³O₂) to form a peroxyl radical (ROO•). smolecule.comannualreviews.org This peroxyl radical is then capable of abstracting a hydrogen atom from another unsaturated methyl oleate molecule, thereby generating a new alkyl radical and a hydroperoxide (ROOH). wikipedia.org This cycle of alkyl radical formation, reaction with oxygen to form a peroxyl radical, and subsequent hydrogen abstraction to form a hydroperoxide can repeat, propagating the chain reaction. mdpi.com
Electron spin resonance spectroscopy has been instrumental in identifying the various radical species involved in the autoxidation of methyl oleate, which include alkyl, peroxyl, and alkoxy radicals. smolecule.com
Molecular Oxygen Addition and Subsequent Hydroperoxide Formation
The addition of molecular oxygen to the alkyl radical is a crucial step in the formation of methyl oleate hydroperoxide. smolecule.com The reaction between the alkyl radical and triplet oxygen is extremely rapid. annualreviews.org The resulting peroxyl radical is a key intermediate that drives the propagation of the autoxidation chain reaction. wikipedia.org
The peroxyl radical abstracts a hydrogen atom from another methyl oleate molecule to form the hydroperoxide. smolecule.com In the case of methyl oleate, this results in a mixture of isomeric hydroperoxides, primarily at the 8, 9, 10, and 11 positions along the fatty acid chain. The initial abstraction of a hydrogen atom from C-8 or C-11 leads to the formation of allylic radicals. Oxygen then adds to these radicals, and subsequent hydrogen abstraction yields the corresponding hydroperoxides. nih.gov Studies have shown that during the autoxidation of methyl oleate, a cis-trans isomerization can occur, leading to the formation of trans peroxides. bohrium.com
Influence of Environmental Parameters on Autoxidation Kinetics and Isomer Distribution
The rate of autoxidation of methyl oleate and the distribution of the resulting hydroperoxide isomers are significantly influenced by several environmental factors.
Temperature: An increase in temperature generally accelerates the rate of autoxidation. annualreviews.org Higher temperatures provide the necessary energy to overcome the activation energy barrier for the initiation step and also promote the decomposition of hydroperoxides, which can lead to the formation of more free radicals, further accelerating the reaction. smolecule.comannualreviews.org The activation energies for the autoxidation of methyl oleate typically range from 80 to 120 kJ/mol. smolecule.com
Oxygen Concentration: The availability of oxygen is a critical factor, as it is a primary reactant. annualreviews.org At low oxygen concentrations, the rate of oxidation is dependent on the oxygen pressure. However, at higher concentrations, the rate becomes independent of oxygen pressure as the reaction of alkyl radicals with oxygen becomes saturated.
Presence of Initiators and Inhibitors: As mentioned, transition metal ions (like iron and copper) and light can act as pro-oxidants, initiating the radical chain reaction. mdpi.com Conversely, antioxidants can inhibit autoxidation by scavenging free radicals. For instance, α-tocopherol (Vitamin E) can donate a hydrogen atom to the peroxyl radical, thereby breaking the chain reaction. nih.gov
Water Activity: The presence of water can influence autoxidation in complex ways. At very low water activity, the rate can be high due to the increased catalytic activity of metal ions. As water activity increases, it can hydrate (B1144303) metal ions and form a protective layer, thus reducing the oxidation rate. However, at very high water activity, the mobility of reactants can increase, potentially accelerating oxidation.
Table 1: Influence of Environmental Parameters on Methyl Oleate Autoxidation
| Parameter | Effect on Autoxidation Rate | Mechanism |
|---|---|---|
| Temperature | Increases | Provides activation energy for initiation and hydroperoxide decomposition. smolecule.comannualreviews.org |
| Oxygen Concentration | Increases (up to a saturation point) | Oxygen is a key reactant in the formation of peroxyl radicals. annualreviews.org |
| Light (UV) | Increases | Acts as an initiator by promoting radical formation. mdpi.com |
| Transition Metals | Increases | Catalyze the decomposition of hydroperoxides to form more radicals. mdpi.com |
| Antioxidants | Decreases | Scavenge free radicals, breaking the chain reaction. nih.gov |
Enzymatic Synthesis Routes to this compound
In biological systems, the formation of hydroperoxides from fatty acids is often a highly specific and controlled process catalyzed by enzymes.
Lipoxygenase-Mediated Hydroperoxidation of Oleate Substrates
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure. mdpi.com While lipoxygenases typically show high activity towards polyunsaturated fatty acids like linoleic and linolenic acid, some can also oxygenate monounsaturated fatty acids such as oleic acid, albeit often at a slower rate. nih.govresearchgate.net
The reaction mechanism involves the stereospecific abstraction of a hydrogen atom from a methylene (B1212753) group in the fatty acid chain, followed by the insertion of molecular oxygen to form a specific hydroperoxy fatty acid. mdpi.com For example, certain bacterial lipoxygenases have been shown to convert oleic acid into hydroperoxy derivatives. nih.gov The resulting hydroperoxides can then be further metabolized by other enzymes into a variety of biologically active compounds. nih.gov
Peroxygenase-Catalyzed Formation Pathways
Peroxygenases are a class of heme-thiolate proteins, often belonging to the cytochrome P450 superfamily, that can catalyze the transfer of an oxygen atom from a hydroperoxide or hydrogen peroxide to a wide range of substrates. wikipedia.orgacs.org While their primary role is often hydroxylation or epoxidation, they can also be involved in the formation of fatty acid hydroperoxides. acs.orgacs.org
The catalytic cycle of a P450 peroxygenase can utilize hydrogen peroxide to form a highly reactive iron-oxo species (Compound I), which can then abstract a hydrogen atom from a fatty acid, leading to the formation of a substrate radical. acs.org Subsequent reaction with molecular oxygen can then lead to the formation of a hydroperoxide. Some peroxygenases have been shown to directly catalyze the hydroxylation of fatty acids, and under certain conditions, this can lead to hydroperoxide intermediates.
Table 2: Comparison of Autoxidative and Enzymatic Hydroperoxide Formation
| Feature | Autoxidation | Enzymatic Synthesis (Lipoxygenase) |
|---|---|---|
| Catalyst | None (can be initiated by heat, light, metals) mdpi.com | Lipoxygenase enzyme mdpi.com |
| Specificity | Non-specific, produces a mixture of isomers. nih.gov | Regio- and stereospecific. mdpi.com |
| Reactants | Unsaturated fatty acid ester, molecular oxygen. smolecule.com | Unsaturated fatty acid, molecular oxygen. mdpi.com |
| Reaction Conditions | Can occur under ambient or harsh conditions. | Typically occurs under mild physiological conditions. |
| Products | Mixture of hydroperoxide isomers and secondary oxidation products. smolecule.com | Specific hydroperoxide isomer(s). mdpi.com |
Regio- and Stereoselectivity in Enzyme-Catalyzed Hydroperoxidation
Enzymatic hydroperoxidation of fatty acid esters like methyl oleate is predominantly carried out by lipoxygenases (LOX). These non-heme iron-containing dioxygenases exhibit remarkable control over the reaction's regio- and stereoselectivity, meaning they preferentially catalyze the insertion of oxygen at specific positions along the fatty acid chain and produce a specific stereoisomer. mdpi.commdpi.com
Lipoxygenases catalyze the hydroperoxidation of polyunsaturated fatty acids that contain a (1Z, 4Z)-pentadiene system. mdpi.com While oleic acid lacks this specific structure, certain lipoxygenases can still oxygenate it, albeit often at lower rates than polyunsaturated fatty acids. The enzyme's active site binds the fatty acid substrate in a precise orientation. This binding dictates which allylic hydrogen is abstracted and from which face of the double bond the molecular oxygen attacks. This controlled process leads to the formation of specific hydroperoxide isomers. For instance, studies on linoleic acid oxidation by enzymes from corn germ show the formation of specific hydroxy-oxo fatty acids, which are derived from highly specific hydroperoxide precursors. nih.gov This enzymatic control results in a much less complex mixture of isomers compared to non-enzymatic autoxidation or photosensitized oxidation. The specific 13-lipoxygenases found in oilseed plants during lipid mobilization further highlight the high degree of specificity inherent in these enzymatic reactions. indexcopernicus.com
The result is the production of an enantiomerically pure hydroperoxide. This high level of selectivity is a hallmark of enzyme catalysis and contrasts sharply with the complex mixtures of isomers typically produced by free radical or singlet oxygen-mediated oxidation pathways.
Photosensitized Oxidation Pathways Yielding this compound
Photosensitized oxidation is a major pathway for the formation of this compound, occurring when methyl oleate is exposed to light in the presence of a photosensitizer and oxygen. acs.orgnih.gov A photosensitizer is a molecule that absorbs light energy and transfers it to other molecules, initiating oxidation. This process can occur through two primary mechanisms, known as Type I and Type II reactions. nih.govnih.gov
Singlet Oxygen Reactions with Oleate Esters
The most common photosensitized pathway for lipids is the Type II reaction, which involves singlet molecular oxygen (¹O₂). nih.gov In this process, the photosensitizer absorbs light, transitions to an excited triplet state, and then transfers its energy to ground-state molecular oxygen (³O₂), promoting it to the highly reactive singlet state (¹O₂). acs.org
Singlet oxygen reacts directly with the double bond of methyl oleate via a concerted, pericyclic mechanism known as the Schenck "ene" reaction. nih.govmdpi.com This reaction involves the attack of singlet oxygen on one of the carbons of the double bond (C-9 or C-10), with the simultaneous abstraction of an allylic hydrogen atom from the adjacent carbon (C-8 or C-11) and a shift of the double bond. This process yields two primary allylic hydroperoxide isomers: 9-hydroperoxy-trans-10-octadecenoate and 10-hydroperoxy-cis-8-octadecenoate. researchgate.net A key characteristic of the singlet oxygen ene reaction is that it produces allylic hydroperoxides where the newly formed double bond is in the trans (E) configuration. nih.gov
The reactivity of methyl oleate with singlet oxygen has been quantified, showing distinct rate constants for the chemical reaction (formation of hydroperoxide) versus physical quenching (deactivation of singlet oxygen without reaction).
Table 1: Rate Constants for the Interaction of Singlet Oxygen with Methyl Oleate| Parameter | Value (M⁻¹ s⁻¹) | Description |
|---|---|---|
| Reactive Rate Constant (kR) | 2.43 x 10⁴ | Rate of chemical reaction leading to hydroperoxide formation. |
| Unreactive Quenching Constant (kQ) | 1.24 x 10⁴ | Rate of physical deactivation of singlet oxygen by methyl oleate. |
| kQ/kR Ratio | 0.51 | Ratio indicating the efficiency of the chemical reaction versus physical quenching. |
Mechanisms of Sensitizer-Induced Hydroperoxide Formation
Beyond the singlet oxygen pathway, hydroperoxides can also be formed via a Type I mechanism, which involves direct interaction between the excited photosensitizer and the substrate. acs.orgnih.gov
In the Type I pathway, the excited triplet state photosensitizer initiates oxidation by abstracting a hydrogen atom directly from an allylic position (C-8 or C-11) of the methyl oleate molecule. nih.gov This hydrogen abstraction generates a lipid carbon-centered radical (L•). This radical then reacts rapidly with ground-state molecular oxygen (³O₂) to form a lipid peroxyl radical (LOO•). The propagation of the radical chain continues when this peroxyl radical abstracts a hydrogen atom from another methyl oleate molecule, yielding a this compound (LOOH) and a new lipid radical. acs.org The bond dissociation energy for the allylic hydrogens in methyl oleate is approximately 79 kcal mol⁻¹, making them susceptible to abstraction by sufficiently energetic sensitizers. nih.gov
The Type II mechanism, as described previously, proceeds via the generation of singlet oxygen, which then reacts with the methyl oleate. nih.gov
The dominant pathway (Type I vs. Type II) depends on several factors, including the nature of the photosensitizer, the concentrations of the substrate and oxygen, and the reaction environment. For many sensitizers, the rate of energy transfer to oxygen to form ¹O₂ (Type II) is much faster than the rate of direct hydrogen abstraction from a monounsaturated substrate like methyl oleate (Type I). For example, the rate constant for hydrogen abstraction from methyl oleate by the excited triplet state of riboflavin (B1680620) is in the magnitude of 10⁴ M⁻¹ s⁻¹, which is orders of magnitude smaller than the quenching rate of excited triplet states by oxygen. nih.gov This suggests that the singlet oxygen pathway is often the major route unless oxygen is limited or the sensitizer (B1316253) is in very close proximity to the lipid. nih.gov
Table 2: Comparison of Type I and Type II Photosensitized Oxidation of Methyl Oleate| Feature | Type I Mechanism | Type II Mechanism |
|---|---|---|
| Initial Step | Excited sensitizer abstracts H• from methyl oleate. | Excited sensitizer transfers energy to ³O₂ to form ¹O₂. |
| Primary Oxidant | Excited Photosensitizer | Singlet Oxygen (¹O₂) |
| Key Intermediate | Lipid alkyl radical (L•), Lipid peroxyl radical (LOO•) | Singlet Oxygen (¹O₂) |
| Reaction with Methyl Oleate | Free radical chain reaction | Concerted 'ene' reaction |
| Isomeric Products | Mixture of 8-, 9-, 10-, and 11-hydroperoxides (E and Z isomers) | Mainly 9- and 10-hydroperoxides with a trans double bond |
Other Initiating Reactions and Their Contributions to this compound Formation
Apart from enzymatic and photosensitized pathways, methyl oleate hydroperoxides are commonly formed through autoxidation, a free-radical chain reaction that does not require light or enzymes but can be initiated by other factors. gerli.com This process is classically divided into three stages: initiation, propagation, and termination. wikipedia.org
Initiation: This first step involves the formation of an initial lipid radical (L•). In a highly purified system, this can be the rate-limiting step. The initiation of autoxidation can be triggered by various factors:
Heat or Light: Thermal or photolytic energy can cause the homolytic cleavage of C-H bonds.
Trace Metals: Transition metals like iron or copper can catalyze the decomposition of pre-existing trace hydroperoxides into reactive radicals, which then initiate new chains. gerli.com
Reactive Oxygen Species (ROS): Highly reactive species such as the hydroxyl radical (•OH) can readily abstract an allylic hydrogen atom from C-8 or C-11 of the methyl oleate chain to form the initial carbon-centered radical. gerli.comwikipedia.org
Propagation: Once a lipid radical (L•) is formed, it rapidly reacts with ground-state molecular oxygen (³O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical is capable of abstracting a hydrogen atom from an allylic position of another methyl oleate molecule. This step is the core of the chain reaction, as it forms a stable this compound (LOOH) and simultaneously generates a new lipid radical (L•), which continues the chain. gerli.comwikipedia.org The autoxidation of methyl oleate is often characterized by an induction period, after which the reaction becomes autocatalytic as the hydroperoxides formed begin to decompose and initiate new chains. rsc.org
Unlike the more specific enzymatic and singlet oxygen pathways, autoxidation produces a complex mixture of hydroperoxide isomers. Abstraction of a hydrogen atom from C-8 or C-11 leads to allylic radicals that can rearrange. Subsequent attack by oxygen results in a mixture of four positional isomers: 8-, 9-, 10-, and 11-hydroperoxides, each of which can exist as different geometric (cis/trans) and stereoisomers. nih.gov
Chemical Reactivity and Transformation Pathways of Methyl Oleate Hydroperoxide
Homolytic Cleavage and Radical Generation from Methyl Oleate (B1233923) Hydroperoxide
Homolytic cleavage of the peroxide bond (O-O) in methyl oleate hydroperoxide is a key process, particularly under thermal conditions, that initiates and propagates further oxidative reactions. This cleavage results in the formation of highly reactive radical species. mdpi.comhelsinki.fi
The O-O bond in the hydroperoxide group is thermodynamically weaker than the O-H bond, making its cleavage to form an alkoxyl radical (LO•) and a hydroxyl radical (•OH) a more favored decomposition pathway. mdpi.com The thermal decomposition of methyl oleate hydroperoxides primarily yields alkoxyl radicals. helsinki.firesearchgate.net This process is a major route for the formation of volatile oxidation products through subsequent carbon-carbon bond scission. helsinki.fi
Alternatively, homolytic cleavage of the O-H bond can occur, though less readily, to produce a peroxyl radical (LOO•). researchgate.net Peroxyl radicals are the main chain-carrying species in autoxidation reactions when sufficient oxygen is present. helsinki.fi The formation of peroxyl radicals can also occur from pre-existing hydroperoxides, which can then participate in further oxidation reactions identical to those in the initial autoxidation process. researchgate.net
Once formed, alkoxyl and peroxyl radicals drive a cascade of secondary radical chain reactions. Alkoxyl radicals derived from this compound can undergo β-scission, a process that cleaves the carbon-carbon bond adjacent to the radical. researchgate.net This scission is a significant pathway leading to the formation of low molecular weight volatile compounds, such as aldehydes, as well as non-volatile products like short-chain glycerol-bound aldehydes and acids. researchgate.net The position of the alkoxyl radical influences the cleavage pattern, with scission between the radical and the double bond being a preferential route. researchgate.net
Peroxyl radicals propagate the chain reaction primarily by abstracting a hydrogen atom from another lipid molecule, generating a new lipid radical and a hydroperoxide. nih.gov This reaction is often the rate-limiting step in lipid peroxidation. nih.gov Besides hydrogen abstraction, peroxyl radicals can undergo other reactions, including intramolecular rearrangement to form cyclic peroxides. researchgate.net These secondary reactions contribute to the complexity of the product mixture resulting from the decomposition of this compound. helsinki.firesearchgate.net
Heterolytic Cleavage and Acid-Catalyzed Transformations of this compound
In addition to homolytic cleavage, this compound can undergo heterolytic cleavage, particularly in the presence of acids. This pathway involves the ionic scission of the O-O bond and leads to non-radical transformation products.
Acid-catalyzed rearrangement of hydroperoxides is a known transformation pathway. beilstein-journals.org For instance, the decomposition of hydroperoxides on a Celite/dinitrophenylhydrazine-hydrochloric acid column converts them into dinitrophenylhydrazones of aldehydes and aldehyde esters. capes.gov.br This indicates that under acidic conditions, the hydroperoxide can decompose to form carbonyl compounds. The mechanism of acid-catalyzed transformations can involve protonation of the hydroperoxide group, followed by the elimination of water and rearrangement to form a carbocation intermediate, which can then react further to yield various products. beilstein-journals.org This type of cleavage, sometimes referred to as Hock cleavage, is a recognized degradation pathway for hydroperoxides under certain conditions. mdpi.comnih.gov
Metal-Catalyzed Decomposition and Redox Reactions of this compound
The decomposition of this compound is significantly influenced by the presence of metal ions, particularly transition metals, which can act as catalysts. helsinki.fihelsinki.fi
Transition metal ions with variable oxidation states, such as iron and copper, can accelerate the decomposition of hydroperoxides through redox reactions. nih.gov These metals can participate in one-electron transfer reactions, leading to the homolytic scission of the hydroperoxide. For example, a metal ion in a lower oxidation state (e.g., Fe²⁺) can react with the hydroperoxide to produce an alkoxyl radical and a hydroxyl ion, with the metal being oxidized (e.g., to Fe³⁺). Conversely, a metal ion in a higher oxidation state (e.g., Fe³⁺) can react with a hydroperoxide to generate a peroxyl radical and a proton, while the metal is reduced. helsinki.fi This catalytic cycle can dramatically increase the rate of radical formation and subsequent oxidation reactions. helsinki.fihelsinki.fi The presence of trace metals in reaction systems, such as on silica (B1680970) gel surfaces, has been shown to increase the rate of surface oxidation by speeding up free radical initiation. researchgate.net
The reactivity of different transition metals can vary. For instance, in the epoxidation of methyl linoleate (B1235992), vanadium and titanium have been shown to catalyze epoxidation. researchgate.net In other systems, ruthenium, tungsten, and iron have been used as catalysts for oxidative cleavage reactions with hydrogen peroxide. researchgate.net
The catalytic activity of metal ions in hydroperoxide decomposition is intimately linked to their coordination chemistry. The formation of a coordination complex between the metal ion and the hydroperoxide is often a prerequisite for the catalytic reaction. For example, in epoxidation reactions catalyzed by titanium-silica catalysts, the reaction is believed to proceed through the formation of a Ti-hydroperoxo complex. researchgate.net
In reactions involving vanadium and molybdenum, peroxo complexes of these metals are key reactive species. scispace.com The coordination environment of the metal ion, including the nature of the ligands, can significantly influence the catalytic activity and the selectivity of the reaction pathway, determining whether the reaction proceeds via epoxidation, cleavage, or other transformations. uu.nl
Data Tables
Table 1: Major Volatile Compounds from Thermal Decomposition of Methyl Oleate Hydroperoxides
| Compound Class | Specific Compounds Identified |
| Aldehydes | Saturated aldehydes researchgate.net |
| Aldehyde Esters | Methyl 9-oxononanoate (B1257084) mdpi.com |
This table summarizes the major classes of volatile compounds identified from the thermal decomposition of methyl oleate hydroperoxides, as reported in the cited literature.
Table 2: Influence of Catalysts on Methyl Oleate Transformations
| Catalyst System | Reaction Type | Primary Products | Reference |
| Ruthenium precursor with dipicolinic acid | Oxidative Cleavage | Azelaic acid monomethyl ester | researchgate.net |
| Celite/dinitrophenylhydrazine-hydrochloric acid | Decomposition | Aldehydes, Aldehyde esters | capes.gov.br |
| Titanium-silica (Ti/MCM-41) | Epoxidation | Methyl epoxystearate (cis-isomer favored) | rsc.orgcnr.it |
| Vanadium and Titanium ions | Epoxidation | Epoxy fatty acids | researchgate.net |
This table illustrates how different catalytic systems direct the transformation of methyl oleate and its hydroperoxide toward specific products.
Reductive Pathways of this compound
Methyl oleate hydroperoxides can be readily reduced to their corresponding hydroxy derivatives, which are more stable and amenable to analysis. This reduction is a crucial step in the characterization and quantification of the primary products of lipid oxidation. Common reducing agents include sodium borohydride (B1222165) and stannous chloride. The resulting methyl hydroxyoctadecenoates can then be analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) after derivatization, typically as trimethylsilyl (B98337) (TMS) ethers. This allows for the separation and identification of the different positional isomers of the original hydroperoxides. iastate.edudss.go.th
The reduction process is not only a tool for analysis but can also be influenced by reaction conditions to favor the formation of specific products. For instance, the catalytic conversion of methyl oleate hydroperoxides using an organosoluble ammonium (B1175870) molybdate (B1676688) salt can yield either the corresponding alcohols or enones with high selectivity depending on the reaction conditions. acs.org Gentle heating in toluene (B28343) at 80°C primarily produces the enone, while the presence of triethylamine (B128534) at 40°C shifts the product ratio significantly in favor of the alcohol. acs.org
The isomeric composition of the hydroxy derivatives provides insight into the initial oxidation mechanism. In the autoxidation of methyl oleate, four primary allylic hydroperoxides are formed, with the hydroperoxy group located on carbons 8, 9, 10, or 11. researchgate.net Subsequent reduction yields a mixture of the corresponding methyl hydroxyoctadecenoates. The relative abundance of these isomers can vary, with some studies reporting higher concentrations of the 8- and 11-isomers compared to the 9- and 10-isomers. iastate.edu
Table 1: Isomer Composition of Methyl Oleate Hydroperoxides Following Reduction
| Isomer | Reported Percentage Range |
| 8-hydroxy | 27% - higher than 9- & 10-isomers |
| 9-hydroxy | 23% - lower than 8- & 11-isomers |
| 10-hydroxy | 23% - lower than 8- & 11-isomers |
| 11-hydroxy | 27% - higher than 9- & 10-isomers |
Data compiled from multiple research findings. iastate.eduresearchgate.net
Antioxidants play a critical role in mitigating the detrimental effects of lipid peroxidation by scavenging the chain-propagating peroxyl radicals (ROO•) formed from methyl oleate hydroperoxides. The effectiveness of an antioxidant is determined by its ability to donate a hydrogen atom to the peroxyl radical, thereby converting it to a more stable hydroperoxide and terminating the radical chain reaction. The kinetics of this scavenging process are crucial for understanding the protective capacity of different antioxidants.
The rate constant of the reaction between a peroxyl radical and an antioxidant (kinh) is a key parameter in evaluating antioxidant activity. Phenolic compounds, such as caffeic acid and its derivatives, are known to be effective chain-breaking antioxidants. tandfonline.com Their efficiency is related to the stability of the resulting antioxidant radical. For instance, the presence of multiple hydroxyl groups and their positions on the aromatic ring can significantly influence the radical scavenging activity. tandfonline.com
The kinetics of antioxidant-mediated scavenging can be studied by monitoring the consumption of oxygen or the formation of hydroperoxides over time in the presence and absence of the antioxidant. researchgate.netdoi.org The length of the induction period, during which oxidation is suppressed, is a common measure of antioxidant effectiveness.
Table 2: Kinetic Parameters for the Peroxidation of Fatty Acid Methyl Esters
| Fatty Acid Methyl Ester | Propagation Rate Constant (kp) (M-1s-1) at 30°C |
| Methyl stearate (B1226849) (18:0) | ~0.8 |
| Methyl oleate (18:1) | 0.89 |
| Methyl linoleate (18:2) | 62.0 |
| Methyl linolenate (18:3) | 236.0 |
This table illustrates the increase in the propagation rate constant with the degree of unsaturation. nih.gov
Rearrangement Reactions and Formation of Secondary Oxidation Products from this compound
Methyl oleate hydroperoxides are relatively unstable and can undergo a variety of rearrangement and decomposition reactions, leading to a complex mixture of secondary oxidation products. These reactions are often initiated by the homolytic cleavage of the hydroperoxide group (O-OH bond), which has a low bond dissociation energy, to form an alkoxyl radical (RO•) and a hydroxyl radical (•OH).
One of the significant transformation pathways for methyl oleate hydroperoxides involves the formation of epoxides. These can be formed through several mechanisms. Intramolecularly, an alkoxyl radical formed from the hydroperoxide can attack the double bond, leading to the formation of an epoxy-allylic radical, which is then further oxidized. atamanchemicals.com For example, the 11-hydroperoxide can form the 10,11-epoxy ester, and the 8-hydroperoxide can form the 8,9-epoxy ester. atamanchemicals.com Both the 9- and 10-hydroperoxides can lead to the formation of the 9,10-epoxy ester. atamanchemicals.com
Epoxides can also be formed through intermolecular reactions where a hydroperoxide reacts with an unoxidized methyl oleate molecule. Furthermore, the epoxidation of methyl oleate can be achieved synthetically using reagents like hydrogen peroxide in the presence of a catalyst. rsc.orggoogle.comresearchgate.net The resulting epoxidized methyl oleate is a valuable chemical intermediate. wiley.comresearchgate.net
Hydroxyepoxides are also common secondary products, often formed from the further reaction or rearrangement of the initial oxidation products. researchgate.net The presence of both a hydroxyl and an epoxide group on the fatty acid chain adds to the complexity of the product mixture.
The decomposition of methyl oleate hydroperoxides is a major source of volatile and non-volatile carbonyl compounds, which are significant contributors to the off-flavors and odors associated with lipid oxidation. The formation of these compounds typically occurs through the cleavage of the carbon-carbon bond adjacent to the alkoxyl radical. iastate.eduiastate.edu
The specific aldehydes and ketones formed depend on the position of the original hydroperoxide group. For example, the decomposition of the 11-hydroperoxy isomer can lead to the formation of heptanal, while the 8-hydroperoxy isomer can yield 2-undecenal. The thermal decomposition of purified this compound isomers has been shown to produce a range of volatile compounds. dss.go.thresearchgate.net
In addition to volatile aldehydes, non-volatile aldehyde esters are also formed. wiley.com The hydroperoxides can be converted into dinitrophenylhydrazones of aldehydes and aldehyde esters for analytical purposes, although care must be taken as the hydroperoxides themselves can decompose under the acidic conditions of the derivatization reaction. iastate.eduwiley.com Keto-oleates, with a carbonyl group on carbons 8, 9, 10, or 11, can also be formed, potentially through the dehydration of the corresponding hydroperoxides. atamanchemicals.com
Table 3: Carbonyl Compounds from the Decomposition of this compound Isomers
| Isomeric Hydroperoxide | Primary Carbonyl Scission Products |
| 11-hydroperoxy-9-ene | Heptanal, methyl 10-oxo-8-decenoate |
| 9-hydroperoxy-10-ene | Nonanal, methyl 9-oxononanoate |
| 8-hydroperoxy-9-ene | 2-Undecenal, methyl 7-oxoheptanoate |
| 10-hydroperoxy-8-ene | 2-Decenal, methyl 9-oxononanoate |
This table outlines the expected primary scission products from the major hydroperoxide isomers of methyl oleate. iastate.edu
Further reactions of the radical intermediates formed during the decomposition of methyl oleate hydroperoxides can lead to the formation of cyclic compounds and polymers. atamanchemicals.com Dimerization of hydroperoxides can occur through the combination of alkyl or alkoxy radicals. researchgate.net
Epoxidized methyl oleate, a derivative of this compound transformation, can undergo cationic polymerization to form polyethers. wiley.comresearchgate.net This process can lead to a mixture of linear and cyclic oligomers. researchgate.net The reaction conditions, such as the type of initiator and the presence of water, can influence the proportion of linear versus cyclic products. wiley.com These polymerization reactions are of interest for the production of bio-based polymers and resins. researchgate.net
The formation of these higher molecular weight species contributes to the increase in viscosity and darkening of color observed in highly oxidized oils.
Advanced Analytical Methodologies for Methyl Oleate Hydroperoxide Research
Chromatographic Separation and Detection Methods
Chromatography is essential for separating the complex mixture of hydroperoxide isomers formed during the oxidation of methyl oleate (B1233923). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used, often coupled to the spectroscopic detectors described above.
High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of thermally unstable and nonvolatile lipid hydroperoxides because it operates at or near room temperature, thus preventing thermal degradation of the analytes. mdpi.com Both normal-phase (NP) and reversed-phase (RP) HPLC are employed for the separation and quantification of methyl oleate hydroperoxide isomers. mdpi.comnih.gov
NP-HPLC, typically using a silica (B1680970) column, is highly effective for separating positional isomers. mdpi.comnih.gov Mobile phases usually consist of a nonpolar solvent like hexane (B92381) with a small amount of a polar modifier such as 2-propanol or diethyl ether. tandfonline.comtandfonline.com For example, a mobile phase of hexane/isopropyl alcohol/acetic acid (96.9/3/0.1) has been used successfully. nih.gov Detection is commonly performed using a UV detector set at ~234 nm for conjugated diene hydroperoxides. nih.govresearchgate.net For non-conjugated hydroperoxides, post-column derivatization with fluorescent reagents like diphenyl-1-pyrenylphosphine (B35221) (DPPP) allows for highly sensitive detection. nih.govdoi.org
RP-HPLC, often utilizing C8 or C18 columns, separates compounds based on their hydrophobicity. nih.govtandfonline.comresearchgate.net This technique is useful for separating different classes of lipid hydroperoxides (e.g., fatty acid hydroperoxides from triacylglycerol hydroperoxides). tandfonline.com Gradient elution with mobile phases like water, acetonitrile, and methanol (B129727) is often required for complex samples. tandfonline.com
Table 3: Exemplary HPLC Conditions for this compound Analysis
| HPLC Mode | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Normal Phase (NP) | Silica (5 µm) | Hexane/diethyl ether (93:7) | UV at 234 nm | Separation of geometric isomers tandfonline.com |
| Normal Phase (NP) | ZORBAX SIL | 0.5% 2-propanol in hexane | Refractive Index (RI) | Separation of hydroxyoleate isomers tandfonline.com |
| Normal Phase (NP) | Kromasil-100SI (5 µm) | Hexane/isopropyl alcohol/acetic acid (96.9/3/0.1) | MS/MS | Resolution of hydroperoxy-E-octadecenoic acids nih.gov |
| Reversed Phase (RP) | Octyl-bonded silica | Gradient: Water/acetonitrile/methanol | Post-column FeXO at 592 nm | Simultaneous analysis of different lipid hydroperoxide classes tandfonline.com |
| Reversed Phase (RP) | C-18 | Methanol/water (10:1) | Post-column DPPP (fluorescence) | Quantification of total hydroperoxides doi.org |
Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing the volatile secondary decomposition products of methyl oleate hydroperoxides and for determining the isomeric composition of the original hydroperoxides after chemical modification. nih.govdss.go.th
Direct analysis of hydroperoxides by GC is not feasible due to their thermal instability, which causes them to decompose in the hot injector port. researchgate.net Therefore, a two-step derivatization process is typically required. First, the hydroperoxide group is reduced to a more stable hydroxyl group. Second, the resulting hydroxy ester is converted into a volatile derivative, most commonly a trimethylsilyl (B98337) (TMS) ether. nih.gov This derivatization makes the molecule stable enough for GC analysis. nih.govdss.go.th The separation of these TMS-derivatized isomers can be achieved on capillary columns with polar stationary phases, such as OV-225. tandfonline.com
GC-MS is also the primary method for identifying the volatile compounds formed from the thermal decomposition of methyl oleate hydroperoxides. dss.go.thresearchgate.netresearchgate.net By injecting the hydroperoxides directly into a hot GC inlet, they are forced to break down, and the resulting smaller, volatile molecules are separated on the GC column and identified by the mass spectrometer. researchgate.net This approach provides crucial information on the degradation pathways and the formation of flavor and off-flavor compounds. researchgate.net Identified volatiles include aldehydes, ketones, alcohols, and aldehyde esters. dss.go.th
Table 4: Major Volatile Decomposition Products of 9-OOH and 10-OOH Methyl Oleate Isomers Identified by GC-MS
| Compound | Identified from 9-OOH Isomer | Identified from 10-OOH Isomer |
|---|---|---|
| Octanal | ✓ | ✓ |
| Nonanal | ✓ | ✓ |
| Methyl octanoate | ✓ | |
| 2-Decenal | ✓ | |
| Methyl 9-oxo-nonanoate | ✓ | ✓ |
| Methyl 10-oxo-8-decenoate | ✓ | |
| Methyl 11-oxo-9-undecenoate | ✓ |
Thin-Layer Chromatography (TLC) for Screening and Isolation
Thin-Layer Chromatography (TLC) serves as a rapid and versatile method for the preliminary screening and isolation of methyl oleate hydroperoxides from complex lipid mixtures. capes.gov.brsigmaaldrich.com This technique separates compounds based on their differential partitioning between a stationary phase, typically a silica gel plate, and a mobile phase. sigmaaldrich.com Due to its simplicity and high matrix tolerance, TLC is well-suited for initial sample assessment and can handle multiple samples in parallel, making it a time and cost-effective screening tool. sigmaaldrich.com
In the analysis of methyl oleate hydroperoxides, TLC is often employed as a preparative step to separate the hydroperoxides from unoxidized esters and other oxidation products. capes.gov.br For instance, after reduction of the hydroperoxides to their corresponding hydroxyesters, TLC on silica plates can effectively isolate these more polar derivatives. capes.gov.br Further separation of different types of hydroxyesters, such as those derived from oleate and linoleate (B1235992), can be achieved using argentation TLC (silver ion TLC), where the plate is impregnated with silver nitrate. capes.gov.br This allows for separation based on the degree of unsaturation.
A typical TLC process involves the following steps:
Sample Preparation: The lipid sample containing methyl oleate hydroperoxides is dissolved in a suitable solvent. sigmaaldrich.com
Spotting: A small amount of the sample solution is applied to the TLC plate.
Development: The plate is placed in a sealed chamber containing the mobile phase, which then moves up the plate by capillary action, separating the components of the sample.
Visualization: After development, the separated spots are visualized. For hydroperoxides, specific spray reagents can be used. For example, N,N,N',N'-tetramethyl-p-phenylenediamine can be used for the selective detection of phospholipid hydroperoxides, which form purple bands. nih.gov
Isolation: The desired bands can be scraped from the plate and the compound of interest extracted for further analysis. capes.gov.br
While TLC is a powerful tool for screening and isolation, it is primarily a qualitative or semi-quantitative technique. For precise quantification and detailed structural elucidation, it is often used in conjunction with other analytical methods. capes.gov.br
Electrochemical and Chemiluminescence Assays for Hydroperoxide Quantification
Electrochemical and chemiluminescence assays offer sensitive and specific methods for the quantification of methyl oleate hydroperoxides. These techniques are particularly valuable for detecting low concentrations of hydroperoxides, which are primary products of lipid oxidation. usda.govnih.gov
Electrochemical Assays: Electrochemical methods are based on the principle of measuring the current or potential generated by the oxidation or reduction of hydroperoxides at an electrode surface. usda.govmdpi.com These assays are advantageous due to their simplicity, low cost, high sensitivity, and selectivity. mdpi.com
An electrochemical method for the determination of the peroxide value (PV) in oils, an indicator of hydroperoxide content, involves the use of a modified glassy carbon electrode. mdpi.com This approach allows for the direct quantification of hydroperoxides in an organic solvent medium. mdpi.com While electrochemical detection coupled with High-Performance Liquid Chromatography (HPLC) has shown promise for detecting lipid hydroperoxides, challenges remain in detecting other lipid oxidation products. usda.gov
Chemiluminescence Assays: Chemiluminescence (CL) assays are highly sensitive methods that measure the light emitted from a chemical reaction. nih.gov In the context of hydroperoxide quantification, the reaction of luminol (B1675438) with hydroperoxides in the presence of a catalyst, such as a heme compound or peroxidase, produces a flash of light, the intensity of which is proportional to the hydroperoxide concentration. nih.govresearchgate.net
The luminol-enhanced chemiluminescence (LCL) method is particularly effective for detecting lipid hydroperoxides formed during thermal oxidation, with a sensitivity reaching the picomolar range (approximately 1 µmol hydroperoxides/kg lipid). researchgate.net To ensure accuracy, the LCL signal is often calibrated using an external hydroperoxide standard like 13-(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE). researchgate.net
One of the key advantages of CL assays is their high sensitivity. However, they can be susceptible to interference from other compounds present in the sample that can also generate chemiluminescence. nih.gov Therefore, sample extraction and the use of specific catalysts are often necessary to enhance the specificity of the assay. nih.gov For instance, catalase can be used to eliminate interference from hydrogen peroxide. nih.gov Coupling chemiluminescence detection with HPLC (CL-HPLC) provides a powerful tool for the selective and sensitive quantification of different lipid hydroperoxide classes. jst.go.jp
| Assay Type | Principle | Advantages | Key Considerations |
| Electrochemical | Measures current/potential from hydroperoxide redox reactions. usda.govmdpi.com | Simple, low-cost, high sensitivity, portable. mdpi.com | Challenges in detecting a wide range of oxidation products. usda.gov |
| Chemiluminescence | Measures light from luminol-hydroperoxide reaction. nih.govresearchgate.net | Extremely sensitive (picomolar levels), specific when coupled with HPLC. researchgate.netjst.go.jp | Potential for interference; requires specific catalysts and sometimes extraction. nih.gov |
Advanced Hyphenated Techniques for Comprehensive Analysis
To achieve a comprehensive understanding of the complex mixtures generated during the oxidation of methyl oleate, advanced hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry and nuclear magnetic resonance spectroscopy.
LC-MS/MS and GC-MS for Complex Mixture Analysis and Profiling
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds formed from the thermal decomposition of methyl oleate hydroperoxides. researchgate.netdss.go.th Prior to analysis, the non-volatile hydroperoxides are typically reduced to the more stable hydroxy esters and then derivatized, often by trimethylsilylation (TMS), to increase their volatility and thermal stability. capes.gov.brnih.gov
GC-MS analysis allows for the separation and identification of a wide array of degradation products, including aldehydes, ketones, and shorter-chain fatty acid esters. researchgate.net For instance, the thermal decomposition of the 10-hydroperoxide isomer of methyl oleate yields specific volatile compounds that can be identified by their mass spectra. dss.go.th A significant finding from GC-MS studies is the unequal formation of isomeric hydroperoxides during autoxidation, with higher concentrations of the 8- and 11-isomers compared to the 9- and 10-isomers. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like intact methyl oleate hydroperoxides, without the need for derivatization. nih.gov This technique couples the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Normal-phase and reversed-phase HPLC can be used to separate different classes of lipid hydroperoxides. nih.gov The use of soft ionization techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allows for the gentle transfer of these labile molecules into the mass spectrometer. nih.gov LC-MS/MS can provide detailed structural information, including the position of the hydroperoxide group and the stereochemistry of the molecule. nih.gov For example, chiral stationary phase (CSP)-LC-MS/MS has been developed to separate and identify positional and geometric isomers of lipid hydroperoxides. nih.gov The addition of sodium ions post-column can enhance the fragmentation of hydroperoxide isomers, aiding in their structural elucidation. nih.gov
| Technique | Sample State & Preparation | Information Obtained | Key Findings for Methyl Oleate Hydroperoxides |
| GC-MS | Volatile/Semi-volatile; Requires reduction and derivatization (e.g., TMS ethers). nih.gov | Identification of volatile decomposition products (aldehydes, ketones, etc.). researchgate.netdss.go.th | Unequal formation of 8- and 11-hydroperoxide isomers over 9- and 10-isomers. nih.gov |
| LC-MS/MS | Non-volatile/Thermally labile; Analyzed directly. nih.gov | Separation and identification of intact hydroperoxide isomers and other non-volatile oxidation products. nih.govnih.gov | Elucidation of complex hydroperoxide profiles and oxidation mechanisms. nih.gov |
NMR-Based Metabolomics Approaches to Hydroperoxide Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful analytical tool in the field of metabolomics, offering a non-invasive and highly reproducible method for the comprehensive analysis of complex biological mixtures. nih.govcnr.it In the context of this compound research, NMR-based metabolomics provides a unique approach to profile the various hydroperoxide isomers and other oxidation products formed. nih.govmdpi.com
One of the key advantages of NMR is its ability to provide detailed structural information about molecules in solution. mdpi.com High-resolution NMR techniques, such as 1H-NMR and 13C-NMR, can be used to identify and quantify the different hydroperoxide isomers of methyl oleate. mdpi.commdpi.com The chemical shifts of the protons and carbons in the vicinity of the hydroperoxide group are sensitive to its position and stereochemistry, allowing for the differentiation of isomers. mdpi.com
Advanced two-dimensional (2D) NMR experiments, like Heteronuclear Multiple Bond Correlation (HMBC) and Total Correlation Spectroscopy (TOCSY), are particularly valuable for elucidating the complete chemical structure of the hydroperoxides and their degradation products. mdpi.com For example, 1H-13C HMBC experiments have been successfully used to assign the chemical shifts of trans/cis hydroperoxides of methyl oleate. mdpi.com
NMR-based metabolomics studies on the oxidation of methyl linolenate, a related fatty acid methyl ester, have demonstrated the ability to quantify the relative concentrations of different hydroperoxide isomers directly from the 1H-NMR spectrum. mdpi.com This approach provides a snapshot of the metabolic dynamics of the oxidation process. researchgate.net While NMR is generally less sensitive than mass spectrometry, its high reproducibility and quantitative nature make it an invaluable tool for large-scale and long-term studies of lipid oxidation. nih.govresearchgate.net
| NMR Technique | Information Provided | Application in this compound Research |
| 1H-NMR | Quantitative information on the relative concentrations of different hydroperoxide isomers. mdpi.com | Profiling the distribution of hydroperoxide isomers formed during oxidation. mdpi.com |
| 13C-NMR | Detailed structural information based on the chemical shifts of carbon atoms. mdpi.com | Differentiating between various hydroperoxide isomers. mdpi.com |
| 2D NMR (HMBC, TOCSY) | Elucidation of the complete chemical structure and connectivity of atoms within the molecules. mdpi.com | Confirming the structure of novel or complex oxidation products. mdpi.com |
Biological and Biochemical Implications of Methyl Oleate Hydroperoxide Excluding Clinical Human Data
Role in Cellular Lipid Peroxidation Models
The study of methyl oleate (B1233923) hydroperoxide in cellular lipid peroxidation models provides crucial insights into the fundamental mechanisms of oxidative stress. As a simpler ester of a monounsaturated fatty acid, it allows for the detailed investigation of processes that occur in more complex lipid environments like cell membranes. nih.gov
The accumulation of lipid hydroperoxides, including methyl oleate hydroperoxide, is a primary driver of membrane damage in in vitro models. mdpi.commdpi.com The introduction of the polar hydroperoxide group into the nonpolar lipid bilayer disrupts the membrane's structural integrity. mdpi.com
Alteration of Physical Properties : Studies using model systems such as giant unilamellar vesicles (GUVs) have shown that the accumulation of hydroperoxides within the phospholipid bilayer leads to significant changes in the membrane's physical characteristics. This includes an increase in the surface area and a corresponding decrease in the thickness of the membrane. mdpi.com These structural alterations can disrupt the normal packing of phospholipids, affecting membrane fluidity and phase behavior. mdpi.com
Increased Permeability : A direct consequence of the altered membrane structure is an increase in its permeability. mdpi.com The disruption in the lipid packing can create transient pores or defects, allowing for the uncontrolled passage of ions and small molecules across the membrane, thereby disrupting cellular homeostasis.
Photosensitized Damage : Membrane damage can also be initiated through photosensitized oxidation. In this process, a photosensitizer absorbs light and transfers energy to molecular oxygen, generating highly reactive singlet oxygen. acs.orgnih.gov Singlet oxygen can then directly react with the double bonds in lipids like methyl oleate to form hydroperoxides, initiating the cascade of membrane damage. acs.org Excited triplet states of photosensitizers can also abstract hydrogen atoms from lipids, another pathway to the formation of lipid radicals and subsequent peroxidation. acs.org
The following table summarizes key research findings on the mechanisms of membrane damage.
| Mechanism | Description | Key Findings in Model Systems | References |
| Physical Alteration | Accumulation of hydroperoxides increases the polarity of the lipid bilayer. | Increased membrane area, decreased thickness, altered fluidity, and phase separation in GUVs. | mdpi.com |
| Increased Permeability | Disruption of phospholipid packing leads to loss of barrier function. | Release of small-chain secondary products from oxidation increases membrane permeability. | mdpi.com |
| Photosensitized Oxidation | Light-activated molecules generate reactive oxygen species that oxidize lipids. | Singlet oxygen and excited triplet states of photosensitizers initiate lipid peroxidation, leading to membrane damage. | acs.orgnih.gov |
This compound and its downstream products are reactive electrophiles that can covalently modify cellular macromolecules, leading to functional impairments. nih.govmdpi.com
Protein Modification : The breakdown of lipid hydroperoxides generates a variety of secondary products, most notably α,β-unsaturated aldehydes like 4-hydroxynonenal (B163490) (4-HNE). nih.govmdpi.com These aldehydes are highly reactive towards nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. mdpi.com The formation of these protein adducts can lead to:
Enzyme inactivation.
Alterations in protein structure and function.
Cross-linking of proteins.
Disruption of metabolic pathways. mdpi.com
DNA Damage : The reactive species generated during lipid peroxidation, including peroxyl and alkoxyl radicals formed from the decomposition of hydroperoxides, can directly damage DNA. researchgate.net This can result in the formation of DNA adducts, single- and double-strand breaks, and cross-links with proteins. researchgate.netnih.gov While stable hydroperoxides can be formed on pyrimidine (B1678525) bases, their decomposition in the presence of transition metals can generate further reactive radical intermediates, propagating damage. researchgate.net
Enzymatic Processing and Detoxification of this compound
Biological systems possess sophisticated enzymatic machinery to neutralize the threat posed by lipid hydroperoxides, converting them into less reactive molecules.
A primary detoxification pathway involves the two-electron reduction of the hydroperoxide group to a hydroxyl group, forming the corresponding lipid alcohol. This reaction is catalyzed by a class of enzymes known as peroxidases. tuwien.at
Glutathione (B108866) Peroxidases (GPx) : These are selenium-dependent enzymes that play a central role in hydroperoxide reduction. nih.gov GPx enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, using glutathione (GSH) as the reducing agent. nih.govmdpi-res.com Phospholipid hydroperoxide glutathione peroxidase (PHGPx) is particularly important as it can directly reduce hydroperoxides within the membrane environment. mdpi.com This action inhibits the propagation of lipid peroxidation and prevents membrane damage. nih.gov
Other Peroxidases : A wide variety of peroxidases exist in plants and microorganisms that can reduce peroxides. tuwien.at These heme-containing proteins catalyze the reduction of peroxides like H₂O₂ while oxidizing various other substrates. tuwien.at
The table below details the enzymatic reduction of hydroperoxides.
| Enzyme Family | Cofactor/Co-substrate | Reaction Catalyzed | Significance | References |
| Glutathione Peroxidases (GPx) | Glutathione (GSH), Selenium | ROOH + 2 GSH → ROH + GSSG + H₂O | Major pathway for detoxifying hydroperoxides in mammalian systems, preventing peroxidative damage. | mdpi.comnih.govmdpi-res.com |
| Peroxidases (general) | Heme | H₂O₂/ROOH + Substrate → H₂O/ROH + Oxidized Substrate | Broad-spectrum reduction of peroxides in various organisms. | tuwien.at |
In plants, a distinct pathway exists for the metabolism of fatty acid hydroperoxides, mediated by hydroperoxide lyases (HPLs). uu.nlmdpi.com
Mechanism of Action : HPLs are cytochrome P450 enzymes (CYP74 family) that catalyze the isomerization of a fatty acid hydroperoxide into a highly unstable hemiacetal intermediate. nih.govnih.gov This reaction is a homolytic rearrangement of the hydroperoxide. nih.govnih.gov
Cleavage Products : The hemiacetal spontaneously decomposes, cleaving the carbon chain of the fatty acid. nih.govnih.gov This cleavage results in the formation of a short-chain aldehyde and a corresponding ω-oxo acid. mdpi.comuu.nl For example, the cleavage of 13-hydroperoxides of linoleic or linolenic acid produces C6-aldehydes, which are known as "green leaf volatiles" and contribute to the characteristic aroma of fresh-cut plants. mdpi.com This enzymatic pathway is a key part of the plant's response to wounding. uu.nl
Signaling Roles of Hydroperoxides in Model Biological Systems
Beyond their role as agents of damage, lipid hydroperoxides and their metabolites are now recognized as important signaling molecules, participating in the regulation of cellular processes. mdpi.comnih.gov
The signaling function of hydroperoxides is concentration-dependent. At low, physiological levels, they can initiate adaptive responses that enhance cellular defense mechanisms. nih.gov
Activation of Transcription Factors : Secondary products of lipid peroxidation, such as 4-HNE, can act as signaling molecules. At low concentrations, 4-HNE can modify specific sensor proteins (e.g., Keap1), leading to the activation of transcription factors like Nrf2. mdpi.com Activated Nrf2 then promotes the expression of a suite of protective genes, including those for antioxidant and detoxifying enzymes, thereby bolstering the cell's antioxidant capacity. nih.gov
Modulation of Kinase Pathways : Emerging research suggests a paradigm where hydrogen peroxide (H₂O₂) can be enzymatically converted into a more stable and specific alkyl hydroperoxide. qmul.ac.uk This alkyl hydroperoxide can then "escape" immediate detoxification by enzymes like GPx and selectively interact with target proteins, such as protein kinase G 1α, to modulate signaling pathways. qmul.ac.uk This indicates that the formation of specific hydroperoxides can lead to highly targeted signaling events rather than indiscriminate oxidation.
Regulation of Cell Fate : Depending on the cellular context and the concentration of hydroperoxides and their byproducts, they can influence decisions between cell survival, senescence, autophagy, or programmed cell death (apoptosis). nih.gov Low levels promote survival and adaptation, while high levels trigger cell death pathways. nih.gov
Modulation of Gene Expression in Cell Cultures
Lipid hydroperoxides, including by inference this compound, can trigger significant changes in gene expression within cultured cells. This modulation is largely a response to the oxidative stress imposed by the hydroperoxide group. While direct transcriptomic or proteomic analyses specifically for this compound are not extensively documented in publicly available research, studies on similar molecules like oleate and other lipid hydroperoxides reveal a general pattern of cellular response.
For instance, the treatment of cell cultures with oleate, the precursor to this compound, has been shown to regulate a wide array of genes involved in metabolism, cell growth, signal transduction, and protein processing diabetesjournals.org. It is plausible that the hydroperoxide derivative would elicit a more pronounced stress response.
Studies on other lipid hydroperoxides, such as those derived from linoleic acid, have demonstrated the upregulation of genes involved in stress responses and antioxidant defense. For example, in intestinal epithelial cells, 13-hydroperoxyoctadecadienoic acid (13-HPODE) was found to upregulate genes associated with the PPAR signaling pathway and fatty acid oxidation scispace.com. It also induced stress-response genes like CREB3L3 and NDRG1, alongside genes involved in glutathione synthesis (GCLC), indicating an adaptive response to oxidative challenge scispace.com. Conversely, genes related to cell proliferation were found to be downregulated scispace.com.
It is important to note that the cellular response is often dose-dependent, with lower concentrations of lipid hydroperoxides potentially activating adaptive survival pathways, while higher concentrations can lead to the induction of apoptotic (programmed cell death) pathways rsc.org.
Table 1: Examples of Genes Potentially Modulated by Lipid Hydroperoxides in Cell Cultures
| Gene Category | Specific Genes (Examples from related lipid hydroperoxide studies) | Potential Function in Response to Hydroperoxide Stress |
| Stress Response | ATF3, DDIT3 (CHOP), PPP1R15A (GADD34) | Endoplasmic reticulum (ER) stress response, apoptosis |
| Antioxidant Defense | HMOX1, CAT, UGT2B4, TXNRD1, GCLC | Heme oxygenase 1, catalase, detoxification, thioredoxin reductase, glutathione synthesis |
| Lipid Metabolism | PLIN2, PCK1, CPT1A | Perilipin 2, phosphoenolpyruvate (B93156) carboxykinase 1, carnitine palmitoyltransferase 1A |
| Cell Cycle & Proliferation | JUN, DUSP4, DKK1 | Transcription factor, MAPK phosphatase, Wnt signaling inhibitor |
This table is illustrative and based on studies of related lipid hydroperoxides; direct data for this compound is limited.
Influence on Cellular Pathways in Animal Models (Non-Human)
In non-human animal models, the administration of lipid hydroperoxides has been shown to influence key cellular signaling pathways, primarily those sensitive to redox state. While specific in-vivo studies focusing solely on this compound are not abundant, research on the effects of its precursor, oleate, and other lipid hydroperoxides provides a framework for understanding its potential impact.
Prolonged exposure to oleate in animal models has been linked to increased oxidative stress, which in turn affects cellular function researchgate.net. It is reasonable to infer that this compound, being a direct oxidant, would have a more immediate and potent effect on these pathways.
Key cellular pathways that are likely influenced by this compound include:
Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways, including p38 MAPK, JNK, and ERK, are highly responsive to oxidative stress. Oxidants can lead to the activation (phosphorylation) of these kinases, which then regulate a multitude of cellular processes including inflammation, apoptosis, and cell survival creative-proteomics.comnih.gov. For example, oxidative stress has been shown to induce p38 MAPK activation, which in turn can upregulate genes related to autophagy and muscle atrophy in mice creative-proteomics.com.
NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammation and immune responses. Its activity can be modulated by cellular redox status nih.govjst.go.jp. While hydrogen peroxide is often described as a modulator rather than a direct inducer of NF-κB, the oxidative environment created by lipid hydroperoxides could influence the pathway's response to other stimuli jst.go.jp.
PI3K/Akt Pathway: This pathway is central to cell survival and growth. Studies on oleate have shown that the antioxidant N-acetylcysteine (NAC) can reverse some of the oleate-induced changes in genes related to cell growth and survival, suggesting a role for oxidative stress in modulating this pathway diabetesjournals.org.
Research involving the administration of methyl linoleate (B1235992) hydroperoxide to rats has demonstrated an increase in tissue lipid peroxidation, indicating that these molecules are absorbed and can exert their oxidative effects in vivo ftb.com.hr.
Table 2: Cellular Pathways Potentially Influenced by this compound in Non-Human Animal Models
| Pathway | Key Mediators | Potential Downstream Effects |
| MAPK Signaling | p38, JNK, ERK | Inflammation, Apoptosis, Cell Cycle Regulation |
| NF-κB Signaling | IKK, IκB, NF-κB dimers | Regulation of Pro-inflammatory Gene Expression |
| PI3K/Akt Signaling | PI3K, Akt, mTOR | Cell Survival, Growth, Metabolism |
| Oxidative Stress Response | Nrf2, Antioxidant Enzymes | Upregulation of Cellular Defense Mechanisms |
This table outlines pathways influenced by oxidative stress and related lipid hydroperoxides, suggesting potential targets for this compound.
This compound in Microbial Metabolism and Biotransformation
Microorganisms possess diverse metabolic capabilities, including the ability to degrade and transform lipid hydroperoxides. This is a crucial detoxification mechanism, as the accumulation of these reactive species can be damaging to microbial cells.
Research has shown that various intestinal bacteria are capable of degrading lipid hydroperoxides. In one study, methyl linoleate hydroperoxide was incubated with 140 strains of intestinal bacteria, and 25 of these strains demonstrated the ability to reduce the hydroperoxide levels researchgate.net. This suggests that the gut microbiota may play a role in mitigating the potential toxicity of ingested lipid hydroperoxides.
The enzymatic machinery responsible for this biotransformation likely involves peroxidases and reductases. For example, in Helicobacter pylori, the alkyl hydroperoxide reductase (AhpC) is a crucial enzyme for detoxifying organic hydroperoxides researchgate.net. A deficiency in this enzyme leads to the inactivation of catalase, another important antioxidant enzyme, due to the accumulation of organic hydroperoxides researchgate.net. This highlights a coordinated enzymatic defense against hydroperoxide stress in bacteria.
The biotransformation of this compound by microorganisms can lead to a variety of products. The initial step often involves the reduction of the hydroperoxide group to a hydroxyl group, forming hydroxy fatty acid methyl esters. Further enzymatic action can lead to the cleavage of the carbon chain, producing various smaller aldehydes and acids researchgate.net. The specific products formed will depend on the microorganism and the enzymatic pathways it employs. For instance, the lipoxygenase/hydroperoxide lyase pathway, found in some microorganisms and plants, can cleave hydroperoxides into volatile aldehydes and alcohols, which are known as "green leaf volatiles" researchgate.net.
Furthermore, some microbial enzymes, like lipases, can be utilized in chemo-enzymatic processes to transform methyl oleate. While not a direct degradation of the hydroperoxide, these processes can involve the formation of peroxy acids from fatty acids and hydrogen peroxide, leading to the synthesis of epoxides nih.gov. This demonstrates the versatility of microbial enzymes in reactions involving peroxy compounds. The presence of epoxy groups in molecules can also make them more susceptible to microbial degradation.
Table 3: Potential Microbial Biotransformation of this compound
| Microbial Process | Key Enzymes (Examples) | Potential Products |
| Reduction | Peroxidases, Alkyl hydroperoxide reductase (AhpC) | Methyl hydroxyoctadecenoate |
| Cleavage | Hydroperoxide lyase | Volatile aldehydes (e.g., nonanal), Oxo-acids (e.g., methyl 9-oxononanoate) |
| Isomerization | Isomerases | Epoxy-hydroxy derivatives |
This table summarizes potential biotransformation pathways based on known microbial activities on lipid hydroperoxides.
Methyl Oleate Hydroperoxide in Material Science and Food Chemistry Research
Impact on Polymer Degradation and Stabilization Studies
Methyl oleate (B1233923) hydroperoxide plays a significant role in the degradation of polymeric materials. Its formation is a key step in the oxidative processes that lead to the deterioration of polymer properties.
Role in Oxidative Scission and Cross-linking of Polymeric Materials
The presence of methyl oleate hydroperoxide is a critical factor in the oxidative degradation of polymers. This process involves the formation of hydroperoxides as key intermediates, which can subsequently decompose. This decomposition can lead to chain scission, breaking the polymer backbone and reducing its molecular weight, which in turn downgrades the quality of plastics. rsc.orgresearchgate.net Alternatively, the radicals formed from hydroperoxide decomposition can lead to cross-linking, creating a network structure within the polymer. rsc.org Both scission and cross-linking alter the material's mechanical properties, often leading to embrittlement, discoloration, and loss of structural integrity. ajol.info The curing of oil-based paints, for instance, is an autoxidative process where the formation of peroxide species leads to both cross-linking, which is essential for forming a durable film, and oxidation. acs.org
The process of oxidative degradation is often initiated by exposure to heat or light. ajol.info In laboratory settings, high temperatures or intense UV light are used to accelerate the degradation rate by increasing the concentration of reactive oxygen species (ROS), including hydroperoxides. rsc.org Transition metal catalysts can also promote the thermal oxidative degradation of polymers by facilitating the formation of ROS. rsc.org
Strategies for Mitigating Hydroperoxide-Induced Degradation in Polymers
To counteract the detrimental effects of hydroperoxide-induced degradation, various stabilization strategies are employed. These methods aim to inhibit the formation or decomposition of hydroperoxides, thereby extending the service life of polymeric materials. researchgate.net
Common strategies include the addition of stabilizers such as:
UV-absorbers: These molecules absorb harmful UV radiation, preventing the initiation of photo-oxidation. researchgate.net
Radical scavengers: These compounds interrupt the radical chain reactions by trapping reactive radicals. researchgate.net Hindered amine light stabilizers (HALS) are a prominent example. ajol.info
Hydroperoxide decomposers: These additives convert hydroperoxides into more stable, non-radical products. researchgate.net
Antioxidants: These substances are used to combat oxidative damage and prolong the stability of the material. ajol.info
In the context of polymer electrolyte membrane (PEM) fuel cells, which are susceptible to chemical degradation by reactive oxygen species, free radical scavengers like CeO2 nanoparticles have been shown to be effective in mitigating degradation. pnas.org These nanoparticles can capture nearly 100% of the ROS generated within the membrane for a significant period. pnas.org
Role in Biodiesel and Biofuel Stability Research
The presence and reactivity of this compound are central to the stability of biodiesel. As a primary oxidation product of methyl oleate, a major component of many biodiesels, its formation and subsequent reactions significantly impact fuel quality. bioline.org.br
Formation and Accumulation in Biodiesel Matrices
Biodiesel, composed of fatty acid methyl esters (FAMEs), is susceptible to oxidation, particularly the unsaturated FAMEs like methyl oleate. The autoxidation process begins with the formation of hydroperoxides at the carbon atoms adjacent to the double bonds. bioline.org.br The rate of oxidation increases with the degree of unsaturation. tandfonline.com
Several factors accelerate the formation and accumulation of hydroperoxides in biodiesel:
Exposure to Oxygen: Contact with air is a primary driver of oxidation. tandfonline.com
Temperature: Increased temperatures accelerate the rate of oxidation and the formation of oxidation products. tandfonline.com
Light: Photoreactive compounds can generate singlet oxygen, which readily attacks the double bonds in unsaturated FAMEs to form hydroperoxides. mdpi.com
Metal Contaminants: The presence of metals like copper and iron can catalyze the decomposition of hydroperoxides, accelerating the degradation process. rsc.orgnrel.gov
The accumulation of hydroperoxides is often measured by the peroxide value (PV), which increases during the initial stages of oxidation. researchgate.net
Influence on Fuel Quality, Storage Stability, and Engine Performance
The formation of this compound and its subsequent decomposition products have a profound negative impact on biodiesel quality, storage stability, and engine performance. rsc.orgrepec.org
Impact on Fuel Quality and Storage Stability:
Increased Acidity and Viscosity: The decomposition of hydroperoxides leads to the formation of secondary oxidation products like aldehydes, ketones, and carboxylic acids, which increase the acid value and viscosity of the biodiesel. repec.orgscielo.br
Formation of Insolubles: Polymerization of hydroperoxide-derived radicals can form insoluble gums and sediments. bioline.org.brbiodieseleducation.org These insolubles can clog fuel filters. bioline.org.br
Decreased Cetane Number: The formation of oxidation products can lead to a decrease in the cetane number of the biodiesel. scielo.br
Impact on Engine Performance:
Engine Deposits: The insoluble gums and sediments formed during oxidation can lead to deposits in fuel injectors and the combustion chamber, as well as piston ring sticking. bioline.org.brbiodieseleducation.org
Reduced Combustion Efficiency: While some studies show a decrease in carbon monoxide and hydrocarbon emissions with oxidized biodiesel, there is also an increase in fuel consumption. biodieseleducation.org The heating value of biodiesel has been found to decrease as the peroxide value increases. biodieseleducation.org
Increased NOx Emissions: Biodiesel, in general, tends to produce higher NOx emissions compared to conventional diesel, and a fuel high in oleates is expected to align with this trend. bioline.org.brbioline.org.br
The following table summarizes the effects of oxidation on biodiesel properties:
| Property | Effect of Oxidation | Reference |
| Acid Value | Increase | scielo.br |
| Peroxide Value | Increase | scielo.br |
| Viscosity | Increase | scielo.br |
| Insoluble Sediments | Formation | bioline.org.br |
| Cetane Number | Decrease | scielo.br |
| NOx Emissions | Increase | bioline.org.br |
Mitigation Strategies for Biodiesel Oxidation (e.g., Antioxidant Addition)
To improve the oxidative stability of biodiesel, various mitigation strategies are employed, with the addition of antioxidants being the most common and effective method. afit.edu
Antioxidants: Antioxidants are chemical compounds that can delay or prevent oxidation by inhibiting the formation of free radicals. mdpi.com They are categorized as primary and secondary antioxidants. afit.edu
Primary Antioxidants (Radical Scavengers): These antioxidants, typically phenolic compounds, donate a hydrogen atom to free radicals, thus terminating the chain reaction. mdpi.comafit.edu Examples include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (B1681946) (TBHQ). mdpi.com
Secondary Antioxidants (Peroxide Decomposers): These compounds decompose hydroperoxides into non-radical products. afit.edu
The effectiveness of an antioxidant depends on its chemical structure, solubility in biodiesel, and the fatty acid profile of the biodiesel. mdpi.com Phenolic antioxidants are generally considered more effective than amine antioxidants for biodiesel. repec.org Research has shown that pyrogallol (B1678534) (PY) can be a highly effective antioxidant for improving the oxidative stability of biodiesel. rsc.org
Other Mitigation Strategies:
Control of Storage Conditions: Storing biodiesel in the absence of light and oxygen, and at low temperatures, can significantly slow down the oxidation process. mdpi.com
Chemical Modification: Processes like partial hydrogenation can reduce the level of unsaturation in the fatty acid chains, thereby increasing oxidation stability. afit.edu
The following table lists some common antioxidants used in biodiesel and their general effectiveness:
Contribution to Lipid Oxidation in Food Systems
This compound is a central molecule in the study of lipid oxidation, a process of significant concern in the food industry due to its impact on product quality and shelf life. pan.olsztyn.pl Lipid oxidation is the oxidative degradation of fats and oils, particularly those containing unsaturated fatty acids. wikipedia.orgoup.com This process leads to the formation of primary oxidation products, namely hydroperoxides, which are precursors to a cascade of chemical reactions that ultimately degrade the food product. oup.comnih.gov
The formation of this compound in edible oils and fats is a primary event in lipid autoxidation. nih.gov Methyl oleate, the methyl ester of the monounsaturated oleic acid, is susceptible to oxidation at the carbon atoms adjacent to its double bond (allylic positions). nih.govnih.gov The process is typically initiated by factors such as heat, light, trace metals (like iron and copper), or enzymes like lipoxygenase. pan.olsztyn.plresearchgate.net
The mechanism involves the abstraction of a hydrogen atom from one of the allylic carbons (C-8 or C-11) in the methyl oleate molecule. nih.gov This creates a carbon-centered radical, which then reacts with molecular oxygen to form a peroxyl radical. This radical, in turn, abstracts a hydrogen from another lipid molecule, propagating the chain reaction and forming a this compound (MOHP). pan.olsztyn.pl This reaction yields a mixture of positional isomers. nih.gov Research using gas chromatography-mass spectrometry (GC-MS) has identified the distribution of these isomers, which primarily include hydroperoxy groups at the 8, 9, 10, and 11 positions. researchgate.netatamanchemicals.com
The enzymatic pathway, particularly involving lipoxygenase, is also a significant source of hydroperoxides, especially during the extraction of oils from plant sources like soybeans. pan.olsztyn.plresearchgate.net Lipoxygenase can directly oxygenate polyunsaturated fatty acids to form lipid hydroperoxides. mdpi.com
Table 1: Isomeric Composition of Methyl Oleate Hydroperoxides from Autoxidation
The following table details the typical distribution of positional hydroperoxide isomers formed during the oxidation of methyl oleate, as identified through scientific analysis.
| Isomer Position | Normalized Percentage (%) |
| 8-OOH | 23% |
| 9-OOH | 27% |
| 10-OOH | 23% |
| 11-OOH | 27% |
Data sourced from GC-MS analysis of autoxidized methyl oleate. researchgate.net
Methyl oleate hydroperoxides are considered primary oxidation products. researchgate.net In their initial state, they are relatively unstable, odorless, and non-volatile. pan.olsztyn.pl However, their instability is the direct cause of sensory and nutritional decline in food products. pan.olsztyn.plresearchgate.net
These hydroperoxides readily decompose, especially when exposed to heat or metal catalysts, into a complex array of secondary oxidation products. researchgate.netcabidigitallibrary.org This decomposition is the critical step that leads to rancidity. imanagerpublications.com The secondary products include volatile compounds such as aldehydes, ketones, alcohols, and short-chain fatty acids. researchgate.net It is these volatile molecules that are responsible for the undesirable "off-flavors" and rancid aromas that make fatty foods unpalatable. pan.olsztyn.plresearchgate.net The thermal decomposition of methyl oleate hydroperoxides has been shown to produce a variety of volatile compounds that contribute to this flavor deterioration. researchgate.net
Table 2: Volatile Compounds from Thermal Decomposition of Methyl Oleate Hydroperoxides
This table lists some of the major volatile secondary products identified following the thermal decomposition of methyl oleate hydroperoxides, which are key contributors to off-flavors.
| Volatile Compound | Relative Abundance (%) |
| Octanal | 1.8 |
| Methyl heptanoate | 1.5 |
| Methyl octanoate | 5.0 |
| Methyl nonanoate | 1.5 |
| Methyl 8-oxooctanoate | 3.5 |
| Methyl 9-oxononanoate (B1257084) | 15.0 |
Data represents normalized percentages from GC-MS analysis. researchgate.net
To prevent the deterioration of oils and fats, various mitigation strategies are employed in food preservation, primarily centered on the use of antioxidants. imanagerpublications.comresearchgate.net Antioxidants are substances that can delay the onset or slow the rate of oxidation at low concentrations. pan.olsztyn.plimanagerpublications.com They can be broadly categorized into chemical (synthetic) and natural (including enzymatic) antioxidants.
Chemical and Natural Antioxidants: Synthetic antioxidants like Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tertiary Butylhydroquinone (TBHQ) have been widely used in the food industry. imanagerpublications.comresearchgate.net These are typically phenolic compounds that act as "chain-breakers" by donating a hydrogen atom to lipid radicals, thereby neutralizing them and terminating the oxidative chain reaction. pan.olsztyn.pl
Due to consumer preference for "natural" ingredients, there is increasing research and application of antioxidants derived from natural sources. oup.com These include:
Tocopherols (Vitamin E): Fat-soluble compounds that are highly effective at protecting polyunsaturated fatty acids from oxidation. wiley.comresearchgate.net
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can scavenge reactive oxygen species and regenerate other antioxidants like Vitamin E. wiley.comcreative-proteomics.com
Polyphenols and Flavonoids: A diverse group of compounds from plants (e.g., rosemary, tea, grape seed) that exhibit strong antioxidant activity by donating hydrogen, chelating pro-oxidant metals, and decomposing peroxides. researchgate.netmdpi.com
Carotenoids: Pigments like β-carotene and lycopene (B16060) that can quench singlet oxygen, a highly reactive form of oxygen that can initiate lipid oxidation. oup.com
Enzymatic Antioxidants: Living systems possess a sophisticated defense system of enzymatic antioxidants. creative-proteomics.com While less commonly added directly to foods, their mechanisms are relevant to food preservation. Key enzymes include:
Superoxide (B77818) Dismutase (SOD): Catalyzes the conversion of the superoxide radical to hydrogen peroxide. mdpi.comcreative-proteomics.com
Catalase (CAT): Breaks down hydrogen peroxide into harmless water and oxygen. mdpi.comcreative-proteomics.com
Glutathione (B108866) Peroxidase (GPx): Reduces lipid hydroperoxides to their corresponding alcohols, detoxifying them and preventing their decomposition into rancid compounds. mdpi.comwiley.com
Combining different types of antioxidants can often produce a synergistic effect, where the total antioxidant capacity is greater than the sum of the individual components. creative-proteomics.comcore.ac.uk For instance, the combination of primary antioxidants (which suppress hydroperoxide formation) and secondary antioxidants (which decompose hydroperoxides) can be particularly effective. core.ac.uk
Table 3: Summary of Mitigation Strategies Against Lipid Oxidation
| Strategy | Type | Mechanism of Action | Examples |
| Chemical Antioxidants | Synthetic | Chain-breaking free radical scavengers (hydrogen donation). pan.olsztyn.pl | BHA, BHT, TBHQ. imanagerpublications.comresearchgate.net |
| Natural Antioxidants | Tocopherols | Fat-soluble, chain-breaking free radical scavengers. wiley.com | α-tocopherol (Vitamin E). researchgate.net |
| Ascorbic Acid | Water-soluble, scavenges reactive oxygen species, regenerates other antioxidants. creative-proteomics.com | Vitamin C. creative-proteomics.com | |
| Polyphenols | Hydrogen donation, metal chelation, peroxide decomposition. researchgate.net | Carnosic acid (Rosemary), Quercetin. researchgate.net | |
| Carotenoids | Singlet oxygen quenching, free radical scavenging. oup.com | β-carotene, Lycopene. oup.com | |
| Enzymatic Antioxidants | Endogenous Enzymes | Decomposition of reactive oxygen species and hydroperoxides. mdpi.comcreative-proteomics.com | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx). mdpi.comwiley.com |
Computational and Theoretical Investigations of Methyl Oleate Hydroperoxide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become essential for understanding the structure and reactivity of lipid hydroperoxides. researchgate.net These methods can predict various molecular properties and help rationalize structure-activity relationships. researchgate.net For complex molecules like the isomeric and diastereomeric forms of fatty acid hydroperoxides, DFT calculations of Nuclear Magnetic Resonance (NMR) parameters are highly valuable for making unequivocal resonance assignments and identifying geometric isomers. researchgate.netmdpi.com
The formation of methyl oleate (B1233923) hydroperoxide is initiated by the abstraction of a hydrogen atom from the allylic carbons (C-8 or C-11). nih.gov This creates a carbon-centered radical that, after molecular rearrangement and reaction with oxygen, yields a mixture of allylic hydroperoxide isomers at positions C-8, C-9, C-10, and C-11. nih.gov The entire process can be conceptualized as passing over an energy barrier to form a strain-free, six-membered ring transition state, which then rearranges to form the hydroperoxide. cdnsciencepub.com
The decomposition of these hydroperoxides is thermodynamically driven by the cleavage of the weak O-O bond, which is more favorable than O-H bond cleavage, leading to the formation of alkoxyl and hydroxyl radicals. nih.gov Subsequent carbon-carbon bond scissions produce a variety of smaller volatile molecules. nih.gov Thermal decomposition studies of purified methyl oleate hydroperoxide isomers have identified several key degradation products, highlighting the complexity of the decomposition pathways. dss.go.thresearchgate.net
Table 1:researchgate.netUnderstanding the reaction mechanisms of hydroperoxide formation and decomposition requires the characterization of transition states—the highest energy points along a reaction coordinate. Quantum chemical methods are used to locate and analyze these transient structures. osti.gov A key technique involves vibrational frequency calculations; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction path. osti.gov
To confirm that a calculated transition state correctly connects the reactants and products, chemists perform Intrinsic Reaction Coordinate (IRC) calculations. osti.gov Theoretical studies on related systems, such as the epoxidation of alkenes by hydroperoxy radicals (HO₂•), show that reactions can proceed through different transition states, including those involving hydrogen bonding. osti.govnih.gov For unsaturated esters, the presence of a double bond within the ring of a transition state can make certain isomerization pathways, which are crucial for propagation reactions, less favorable. polimi.it This highlights how molecular geometry directly influences reaction kinetics through the stability of the transition state. polimi.it The formation of some decomposition products is thought to proceed through a six-membered ring transition state. polimi.it
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the behavior of molecules over time, providing insights into the dynamic interactions of this compound within complex environments like cell membranes. researchgate.netku.ac.th These simulations model the forces between atoms and calculate their subsequent motions, revealing how the introduction of a hydroperoxide group alters the physical properties of lipid systems.
When a hydroperoxide group is introduced into a lipid chain within a bilayer, it significantly alters the lipid's conformation and the membrane's collective properties. MD simulations of oxidized lipid bilayers, often using hydroperoxides of linoleic acid as a proxy, consistently show that the polar hydroperoxide group migrates from the hydrophobic core of the membrane toward the more polar water-lipid interface. ku.ac.thacs.org This forces the lipid acyl chain to adopt a bent or "U-shaped" conformation. acs.org
Table 2:researchgate.netku.ac.thacs.orgMD simulations explicitly model the interactions between the hydroperoxide group and surrounding molecules, particularly water. The snorkeling of the hydroperoxide group toward the membrane surface is driven by its ability to form hydrogen bonds with water molecules and the polar headgroups of neighboring lipids. ku.ac.thacs.org
The interaction with scavenging molecules, or antioxidants, is critical to controlling the lifecycle of hydroperoxides. Phenolic antioxidants, for example, can inhibit the oxidation of methyl oleate. researchgate.net Their effectiveness is governed by their ability to donate a hydrogen atom to reactive peroxyl radicals, thereby terminating the oxidative chain reaction. researchgate.net Alpha-tocopherol (a form of Vitamin E) is a well-studied scavenger that effectively inhibits the formation of hydroperoxides by reacting with lipid peroxyl radicals. researchgate.net It can also interact with already-formed hydroperoxides, although these reactions are slower. cirad.fr The combination of different antioxidants can lead to synergistic effects, where their collective inhibitory action is greater than the sum of their individual effects. researchgate.net Additionally, some compounds, such as certain dithiocarbamates, are known as peroxide decomposers, which function by catalytically breaking down hydroperoxides into non-radical products. mdpi.com
Structure-Activity Relationship (SAR) Studies for Hydroperoxide Derivatives
Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological or chemical activity. In the context of this compound, SAR is often applied to understand how the structure of an antioxidant molecule influences its ability to prevent the formation or promote the decomposition of the hydroperoxide. nih.gov
For instance, studies on phenolic and aniline (B41778) compounds have shown that their antioxidant activity is highly dependent on the number and position of the active hydroxyl (-OH) or amino (-NH₂) groups. nih.gov The ability of a phenolic compound to scavenge radicals is related to the bond dissociation energy of its O-H bond; a lower energy facilitates hydrogen atom donation to a peroxyl radical. researchgate.net
SAR studies have revealed that different phenolic structures can interact with lipid oxidation products through distinct mechanisms.
o- and p-diphenols (e.g., catechol, hydroquinone) primarily act as free radical scavengers . They are easily oxidized to quinones and are effective at inhibiting radical-driven processes.
m-diphenols (e.g., resorcinol) tend to act as carbonyl scavengers . They are less effective at scavenging free radicals but can react with secondary oxidation products like aldehydes.
This distinction is crucial, as it determines whether a phenolic compound will inhibit the initial formation of hydroperoxides or react with their subsequent decomposition products. The presence of other substituents on the phenol (B47542) ring, such as alkyl groups, further modulates this activity by providing steric hindrance or altering electronic properties. researchgate.net
Table 3:researchgate.netnih.govFuture Directions and Emerging Research Avenues for Methyl Oleate Hydroperoxide
Development of Novel in situ Detection and Imaging Methodologies
The transient and reactive nature of methyl oleate (B1233923) hydroperoxide necessitates the development of advanced methods for its detection and visualization directly within complex matrices. Current research is moving beyond traditional bulk measurements towards techniques that offer spatial and temporal resolution.
Emerging techniques focus on high sensitivity and selectivity, enabling the detection of hydroperoxides at pico- to nanomolar concentrations. researchgate.net Fluorescence spectroscopy, for instance, utilizes probes that react specifically with lipid hydroperoxides to produce a strong fluorescent signal. researchgate.netresearchgate.netmdpi.com One such probe, a swallow-tailed perylene (B46583) derivative named Spy-LHP, reacts quantitatively with lipid hydroperoxides to emit a strong fluorescence, and it has shown high selectivity over other reactive oxygen species. researchgate.netresearchgate.net Another sensitive reagent is diphenyl-1-pyrenylphosphine (B35221) (DPPP), which is non-fluorescent but becomes highly fluorescent upon oxidation by lipid hydroperoxides. mdpi.com
Chem chemiluminescence is another promising avenue, where the light emitted from the reaction of hydroperoxides with reagents like luminol (B1675438) or isoluminol is measured. researchgate.netmdpi.com This method, often coupled with High-Performance Liquid Chromatography (HPLC), allows for the separation and specific identification of different lipid hydroperoxides. researchgate.net
Mass spectrometry imaging (MSI) techniques are also being adapted for the in situ visualization of lipid hydroperoxides. acs.org Techniques like ultraviolet photodissociation (UVPD) and ozone-induced dissociation (OzID) within a mass spectrometer can pinpoint the location of the hydroperoxide group on the fatty acid chain. acs.org A novel technique called Photochemical Activation of Membrane Lipid Peroxidation (PALP) uses targeted lasers to induce localized lipid peroxidation, which can then be imaged to report on ferroptosis sensitivity in cells and tissues. nih.govnih.gov
Table 1: Emerging in situ Detection and Imaging Methodologies for Hydroperoxides
| Methodology | Principle | Advantages | Key Research Findings |
| Fluorescence Spectroscopy | Specific probes react with hydroperoxides to emit a fluorescent signal. researchgate.netresearchgate.netmdpi.com | High sensitivity and selectivity. researchgate.netresearchgate.net Suitable for live-cell imaging. researchgate.net | Probes like Spy-LHP and DPPP enable quantitative detection of lipid hydroperoxides. researchgate.netresearchgate.netmdpi.com |
| Chemiluminescence (CL) | Measures light emitted from the reaction of hydroperoxides with specific reagents. researchgate.netmdpi.com | High sensitivity; can be coupled with HPLC for specificity. researchgate.net | Allows for detection of hydroperoxides at the picomole level in biological samples. researchgate.net |
| Mass Spectrometry Imaging (MSI) | Techniques like UVPD and OzID fragment hydroperoxides to reveal structural information. acs.org | Provides spatial distribution and structural characterization of lipid isomers. acs.org | Enables visualization of lipid hydroperoxide isomers directly in biological tissues. acs.org |
| Photochemical Activation of Membrane Lipid Peroxidation (PALP) | Targeted lasers induce localized lipid peroxidation for imaging. nih.govnih.gov | Allows for in situ quantitation and stratification of ferroptosis sensitivity. nih.govnih.gov | PALP signals correlate with polyunsaturated phospholipid levels and ferroptosis susceptibility. nih.gov |
Targeted Modulation of Hydroperoxide Metabolism in Biotechnological Applications
The ability to control the formation and breakdown of methyl oleate hydroperoxide holds significant potential for various biotechnological applications. Research in this area is focused on metabolic engineering and the use of specific enzymes to direct the fate of hydroperoxides.
In the context of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, modulating hydroperoxide levels is a key therapeutic strategy. mdpi.comfrontiersin.org The antioxidant enzyme Glutathione (B108866) Peroxidase 4 (GPX4) plays a crucial role by reducing lipid hydroperoxides to non-toxic lipid alcohols. mdpi.com Understanding and controlling the activity of such enzymes could lead to new treatments for diseases associated with ferroptosis, including cancer and neurodegenerative disorders. mdpi.comfrontiersin.org
Enzymatic pathways are also being explored for the synthesis of valuable chemicals from methyl oleate via its hydroperoxide. For instance, lipoxygenases (LOXs), a family of non-heme iron-containing enzymes, can catalyze the specific insertion of oxygen into polyunsaturated fatty acids to produce hydroperoxides. frontiersin.org These hydroperoxides can then be further converted into other useful products.
Interdisciplinary Approaches to Understand Complex Hydroperoxide Cascades
The reactions involving this compound are part of a complex network of interconnected pathways, often referred to as hydroperoxide cascades. Understanding these cascades requires an interdisciplinary approach that combines chemistry, biology, and computational modeling.
Systems biology is emerging as a powerful tool to reconstruct and analyze the metabolic networks of lipid peroxidation products. researchgate.net By integrating experimental data into comprehensive models, researchers can gain insights into the dynamic behavior of these complex systems and identify key control points. mdpi.comresearchgate.net This approach is particularly valuable for understanding the role of lipid peroxidation in diseases like obesity, diabetes, and atherosclerosis. researchgate.net
The study of ferroptosis also benefits from a systems biology perspective, allowing for the creation of models that can predict the effects of various compounds on this cell death pathway. mdpi.com These models can help in the discovery of new drugs that can regulate ferroptosis. mdpi.com
Sustainable Synthesis and Degradation Strategies for this compound
The principles of green chemistry are increasingly being applied to the synthesis and degradation of this compound and its derivatives. The goal is to develop environmentally friendly processes that minimize waste and use renewable resources.
One area of focus is the use of heterogeneous catalysts for the epoxidation of methyl oleate, a reaction that can proceed via a hydroperoxide intermediate. rsc.orgcnr.itmdpi.com Titanium-silica catalysts, for example, have shown good activity and selectivity in the epoxidation of methyl oleate using aqueous hydrogen peroxide as a green oxidant. rsc.orgcnr.it The use of phase-transfer catalysts in solvent-free systems is another promising approach to intensify the epoxidation reaction. ocl-journal.orgresearchgate.net
Research is also exploring the use of enzymes, such as lipases, for the epoxidation of methyl oleate, offering a milder and more selective alternative to chemical catalysts. rsc.org Furthermore, there is interest in the biodegradation of methyl oleate and its derivatives, which is important for understanding their environmental fate. atamanchemicals.comtdl.org Studies have shown that methyl oleate is expected to biodegrade rapidly in aerobic environments. atamanchemicals.com
Table 2: Sustainable Approaches in Methyl Oleate Chemistry
| Approach | Description | Key Advantages |
| Heterogeneous Catalysis | Use of solid catalysts like titanium-silica for epoxidation. rsc.orgcnr.itmdpi.com | Catalyst recyclability, reduced waste, use of green oxidants like H2O2. rsc.orgcnr.itacs.org |
| Phase-Transfer Catalysis | Facilitates reactions between reactants in different phases, often in solvent-free systems. ocl-journal.orgresearchgate.net | Increased reaction rates, elimination of organic solvents. ocl-journal.orgresearchgate.net |
| Enzymatic Synthesis | Use of enzymes like lipases to catalyze reactions such as epoxidation. rsc.org | High selectivity, mild reaction conditions. rsc.org |
| Biodegradation | Study of the breakdown of methyl oleate and its derivatives by microorganisms. atamanchemicals.comtdl.org | Understanding of environmental fate and potential for bioremediation. atamanchemicals.com |
Predictive Modeling of Hydroperoxide Accumulation in Complex Matrices and Systems
The ability to predict the formation and accumulation of this compound in complex systems, such as foods and biological tissues, is crucial for quality control and disease prevention. Researchers are developing kinetic and computational models to achieve this.
Kinetic models based on the fundamental mechanisms of autoxidation can predict the rate of hydroperoxide formation under different conditions. core.ac.ukjst.go.jp These models often consider factors such as temperature, oxygen partial pressure, and the presence of antioxidants. core.ac.ukjst.go.jpmdpi.com For example, a semi-theoretical rate equation has been developed to describe the formation of hydroperoxides during the autoxidation of oleates. jst.go.jp
In the context of food science, predictive models are being developed to assess the oxidative stability of products like mayonnaise. mdpi.com These models can use the initial rate of hydroperoxide formation to predict the onset of off-flavor development, allowing for a more rapid assessment of shelf-life. mdpi.comresearchgate.net
Computational modeling, including quantum chemical calculations, is also being used to investigate the structure and reactivity of lipid hydroperoxides. nih.gov These studies can provide insights into the mechanisms of hydroperoxide formation and degradation at the molecular level. Furthermore, detailed kinetic models are being developed to simulate the oxidation of fatty acid methyl esters in the gas phase, which is relevant to combustion and atmospheric chemistry. polimi.it
Q & A
Q. What are the primary factors influencing the stability of methyl oleate hydroperoxide in autoxidation studies?
this compound stability is influenced by hydrogen-bond interactions and molecular structure. Weaker hydrogen bonds in methyl oleate, compared to oleic acid or oleyl alcohol, result in slower decomposition rates. This is attributed to the absence of "acidic" hydrogen atoms in the ester group, reducing associative complexes that accelerate hydroperoxide decay. Stability assessments often use infrared (IR) spectroscopy to quantify hydrogen-bond energy via the van’t Hoff equation .
Q. What analytical techniques are recommended for detecting and quantifying this compound in oxidized lipid systems?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for identifying hydroperoxides and secondary products. For mechanistic studies, nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are used to track functional group changes. Experimental protocols emphasize sample handling under inert atmospheres to avoid artifactual oxidation .
Q. What experimental precautions are critical when handling this compound to ensure reproducibility?
Key precautions include:
Q. What are the common secondary oxidation products formed from this compound, and how are they characterized?
Secondary products include alcohols, aldehydes, ketones, and epoxides. These are identified via GC-MS fragmentation patterns and quantified using calibration curves. For example, epoxidation products can be distinguished by their characteristic mass-to-charge ratios and retention times .
Q. How does temperature variation affect the oxidation rate and hydroperoxide yield in methyl oleate studies?
Lower temperatures (e.g., -18°C) slow oxidation kinetics, allowing detailed tracking of hydroperoxide formation and isomerization. At 60°C, chain-propagation reactions dominate, increasing hydroperoxide yields but accelerating decomposition into secondary products. Temperature-controlled studies are critical for isolating intermediate species .
Advanced Research Questions
Q. How do hydrogen-bond interactions influence the decomposition pathways of this compound compared to similar compounds?
Hydrogen bonds between hydroperoxides and functional groups (e.g., -OH in oleic acid) lower activation energy for decomposition. This compound, lacking strong hydrogen-bond donors, exhibits slower decay. IR spectroscopy and computational models (e.g., density functional theory, DFT) quantify these interactions, linking bond energy to product profiles .
Q. What computational methods are effective in modeling the isomerization pathways of this compound during oxidation?
DFT calculations are used to simulate hydroperoxide isomerization, predicting preferred pathways (e.g., allylic vs. conjugated hydroperoxides). These models integrate experimental data from scanning electron microscopy (SEM) and kinetic studies to validate transition states and activation energies .
Q. How can kinetic studies differentiate between chain-propagation and termination mechanisms in this compound decomposition?
Pseudo-first-order kinetics and Arrhenius plots are applied to decouple propagation (radical chain reactions) from termination (dimerization). Monitoring secondary product yields (e.g., aldehydes) and using inhibitors (e.g., radical scavengers) help identify dominant mechanisms. Data contradictions are resolved via time-resolved MS analysis .
Q. What role do transition metal catalysts play in the epoxidation reactions involving this compound?
Mo-, Ti-, and Ru-based catalysts facilitate epoxidation by activating organic hydroperoxides (e.g., tert-butyl hydroperoxide) as oxygen donors. Heterogeneous catalysts (e.g., alumina-supported MoO₃) enable recyclability and high epoxide yields (>90%). Reaction kinetics are monitored via peroxide titration and NMR .
Q. How can SEM be integrated with computational models to elucidate the autoxidation mechanism of this compound?
SEM provides morphological data on oxidized lipid matrices, correlating structural changes (e.g., pore formation) with hydroperoxide accumulation. These observations are combined with DFT-derived reaction coordinates to build comprehensive mechanisms, validated against experimental product distributions .
Methodological Notes
- Contradictions in Data : Discrepancies in hydroperoxide stability across studies may arise from differences in experimental conditions (e.g., purity of reagents, oxygen partial pressure). Standardized protocols (e.g., ASTM D6185) are recommended for cross-study comparisons .
- Replicability : Detailed experimental sections, including catalyst preparation and spectral acquisition parameters, are essential for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
